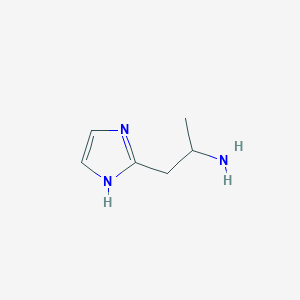

1-(1H-imidazol-2-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N3 |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)propan-2-amine |

InChI |

InChI=1S/C6H11N3/c1-5(7)4-6-8-2-3-9-6/h2-3,5H,4,7H2,1H3,(H,8,9) |

InChI Key |

TXDNYIHPVKNPRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=CN1)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1 1h Imidazol 2 Yl Propan 2 Amine

Nucleophilic Reactivity of the Amine Moiety

The amine moiety of 1-(1H-imidazol-2-yl)propan-2-amine is a primary site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom readily participates in reactions with electrophilic compounds. This nucleophilicity is fundamental to its role in the synthesis of more complex molecules. The amine group can undergo a variety of reactions, including acylation, alkylation, and condensation. For instance, reaction with acyl chlorides or anhydrides leads to the formation of corresponding amides, while reaction with alkyl halides can produce secondary and tertiary amines.

The electronic nature of the imidazole (B134444) ring can influence the reactivity of the amine group. The ring can exert an electron-withdrawing effect, which may slightly temper the nucleophilicity of the amine compared to simple alkylamines. Nevertheless, the amine remains a highly effective nucleophile for a broad range of synthetic applications.

Electrophilic Behavior of the Imidazole Ring System

The imidazole ring within this compound displays electrophilic properties, particularly at the C2, C4, and C5 positions. The presence of two nitrogen atoms in the heterocyclic ring reduces the electron density at these carbon atoms, rendering them susceptible to attack by nucleophiles. This electrophilic character is a key feature of its chemistry, allowing for various substitution and addition reactions.

The reactivity of the imidazole ring can be further enhanced through N-alkylation or N-acylation. These modifications increase the electron-deficient nature of the ring, facilitating reactions with even weak nucleophiles. This strategy is often employed to promote specific chemical transformations.

Mechanisms of Imine Formation and Subsequent Reduction to Amines

A significant transformation involving this compound is its reaction with carbonyl compounds to form imines, which can then be reduced to secondary amines. This process, known as reductive amination, is a cornerstone of N-C bond formation in organic synthesis.

Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) Sequence

The formation of an imine from this compound and a carbonyl compound follows the established PADPED mechanism. This sequence involves several key steps:

Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

Nucleophilic addition of the amine to the carbonyl carbon forms a carbinolamine intermediate.

Deprotonation of the nitrogen atom.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine.

This reaction is reversible, and the removal of water can drive the equilibrium toward the imine product.

Reductive Amination Strategies

Reductive amination combines imine formation and reduction into a single, efficient process. This is typically accomplished by introducing a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.

Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Typical Reaction Conditions |

| Sodium borohydride | NaBH₄ | Protic solvents, neutral to slightly basic pH |

| Sodium cyanoborohydride | NaBH₃CN | Mildly acidic pH (3-6) |

| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Aprotic solvents, neutral to mildly acidic |

The choice of reducing agent is crucial and is determined by the specific substrates and desired reaction conditions. Sodium triacetoxyborohydride is often favored for its mildness and effectiveness in a variety of solvents.

Cyclization Reactions Involving Imidazole Amine Derivatives

The bifunctional nature of this compound, with its nucleophilic amine and imidazole ring, makes it a suitable precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Intramolecular Cyclization Pathways

Derivatives of this compound can undergo intramolecular cyclization to form complex polycyclic structures. For example, after the amine group is functionalized with a moiety containing a second electrophilic site, an intramolecular reaction can occur. In this process, a nucleophilic atom of the imidazole ring (such as N1 or N3) can attack the electrophilic center in the appended side chain, leading to the formation of a new ring. The specific outcome of such reactions depends on the length and nature of the linker and the reaction conditions employed. These cyclization strategies are highly valuable for constructing diverse and complex nitrogen-containing scaffolds.

Formation of Fused Heterocyclic Systems

The structure of this compound is conducive to the formation of fused heterocyclic systems. The imidazole ring, coupled with the pendant amine group, can participate in annulation reactions, where a new ring is fused onto the existing imidazole core.

One established method for creating fused imidazoles involves the reaction of a secondary alicyclic amine, which is first converted to an imine and then undergoes a van Leusen reaction. nih.gov This approach has been successful in synthesizing polycyclic imidazoles. nih.gov In a similar vein, this compound can be envisioned to undergo analogous transformations. For instance, reaction with a suitable reagent could lead to the formation of a tricyclic system where a new ring is fused to the imidazole.

Furthermore, base-promoted cyclization of N-propargylaminopyridines has been demonstrated as an effective method for preparing imidazo[1,2-a]pyridine (B132010) derivatives. nih.gov This suggests that derivatization of the exocyclic amine of this compound, followed by an intramolecular cyclization, could be a viable route to novel fused heterocyclic systems.

Pseudo-Michael Reactions of Imidazole Amine Derivatives

The pseudo-Michael reaction is a conjugate addition reaction that can occur with imidazole derivatives. nih.govresearchgate.net This type of reaction is particularly relevant to this compound due to the nucleophilicity of its nitrogen atoms.

In the context of imidazole amine derivatives, the pseudo-Michael reaction can exhibit regioselectivity, with the reaction occurring preferentially at the exocyclic nitrogen atom. For instance, the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate at low temperatures has been shown to occur exclusively on the exocyclic nitrogen atom. nih.govresearchgate.net This yields ethyl esters of 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoic acid. nih.govresearchgate.net The formation of isomeric enamines, which would result from a reaction at the N3 ring nitrogen atom, is not observed under these conditions. nih.govresearchgate.net

This observed regioselectivity is significant. In the case of this compound, the primary amine group is expected to be the more nucleophilic site for a pseudo-Michael addition compared to the imidazole ring nitrogens, especially under controlled conditions.

The products of the pseudo-Michael reaction can undergo subsequent cyclization to form polycyclic systems. The resulting enamines from the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines, when heated in boiling acetic acid, cyclize to yield 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. nih.govresearchgate.net This demonstrates a pathway from a simple imidazole amine to a more complex, fused heterocyclic system.

Heating the enamines without a solvent can lead to a mixture of products, including 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles and ethyl 1-aryl-5-imino-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylates. nih.govresearchgate.net This highlights the influence of reaction conditions on the final product distribution. These findings suggest that this compound could serve as a precursor to a variety of imidazo[1,2-a]pyrimidine (B1208166) derivatives through a pseudo-Michael reaction followed by cyclization.

| Reactant | Reagent | Conditions | Product(s) |

| 1-aryl-4,5-dihydro-1H-imidazol-2-amines | Ethyl ethoxymethylenecyanoacetate | -10 °C | Ethyl 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate |

| Ethyl 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | Acetic acid, heat | Boiling | 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles |

| Ethyl 2-cyano-3-[(1-phenyl-4,5-dihydro-1H-imidazol-2-yl)amino]prop-2-enoate | Heat (no solvent) | 120-140 °C | Mixture of 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles and ethyl 1-aryl-5-imino-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylates |

Metal-Catalyzed Organic Transformations

Metal-catalyzed reactions are powerful tools in organic synthesis, and they have been applied to the formation and functionalization of imidazole-containing compounds.

Copper catalysts have been widely used in the synthesis of imidazole derivatives. nih.govacs.orgnih.govacs.org These methods often involve the coupling of various starting materials to construct the imidazole ring. For example, a copper-mediated oxidative C–H functionalization has been reported for the synthesis of highly substituted imidazoles from benzylamine (B48309) and β-enamino esters. nih.gov Another approach involves the copper-catalyzed cross-cycloaddition of two different isocyanides to produce 1,4-disubstituted imidazoles. acs.orgnih.gov

While these methods focus on the synthesis of the imidazole ring itself, they highlight the utility of copper catalysis in reactions involving imidazole precursors. It is conceivable that the imidazole moiety of this compound could be further functionalized using copper-catalyzed cross-coupling reactions.

| Catalyst System | Reactants | Product |

| Cu(OAc)₂·H₂O, NaHCO₃ | β-enamino esters, benzylamine | Highly substituted imidazoles |

| Cu₂O, 1,10-phenanthroline | Arylisocyanides, isocyanides | 1,4-disubstituted imidazoles |

Rhodium catalysts have also proven effective in the synthesis of heterocyclic compounds, including those containing an imidazole ring. One notable example is the rhodium-catalyzed transannulation of 1-sulfonyl triazoles with nitriles to afford imidazoles. rsc.org This reaction proceeds through a rhodium-azavinylcarbene intermediate.

Furthermore, rhodium-catalyzed annulation of triazoles and aldehydes can lead to the formation of oxazole (B20620) derivatives, demonstrating the versatility of rhodium catalysis in heterocycle synthesis. rsc.org These examples suggest that the imidazole ring of this compound could potentially direct rhodium-catalyzed C-H activation or participate in annulation reactions to form more complex structures.

| Catalyst | Reactants | Intermediate | Product |

| Rhodium(II) | N-sulfonyl-1,2,3-triazoles, nitriles | Rh(II)-azavinylcarbene | Imidazoles |

| Rhodium(II) | 1,2,3-triazoles, aldehydes | Rh(II)-azavinylcarbene | Oxazoles |

Gold-Catalyzed Protocols in Imidazole Derivatization

Gold catalysis has emerged as a powerful tool in organic synthesis, offering unique reactivity for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of imidazole chemistry, gold catalysts have enabled a variety of transformations, primarily focusing on the functionalization of the imidazole core. While specific gold-catalyzed derivatization of this compound is not extensively documented, the principles and methodologies applied to other imidazole derivatives provide a strong framework for potential synthetic routes.

Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are particularly effective in activating alkynes, allenes, and alkenes towards nucleophilic attack. This reactivity has been harnessed for the construction and elaboration of the imidazole ring system. Research has demonstrated the utility of gold catalysis in reactions such as cycloadditions and the formation of substituted imidazoles from various precursors.

One notable example is the gold-catalyzed synthesis of 4-amino substituted imidazoles. In this process, sulphilimines are employed as nitrene transfer reagents in the presence of a gold catalyst, reacting with ynamides to afford the desired substituted imidazoles in good to excellent yields. rsc.org Another significant application is the one-pot synthesis of 2,4,5-trisubstituted imidazoles, which involves a gold-catalyzed oxidation of a disubstituted acetylene (B1199291) to generate a benzil (B1666583) intermediate in situ. This intermediate then reacts with an aldehyde and ammonium (B1175870) acetate (B1210297) to form the final imidazole product. rsc.org

Furthermore, gold-catalyzed [2+2+1] cycloaddition reactions have been developed for the synthesis of bicyclic imidazoles. organic-chemistry.org In these reactions, an α-imino gold carbene intermediate, which is highly electrophilic, reacts with a nitrile. This method has been shown to be effective, proceeding rapidly to deliver the product in good yields. organic-chemistry.org The choice of the gold catalyst, such as AuCl3, can be crucial in minimizing competing side reactions. organic-chemistry.org

Theoretical studies have also shed light on the interactions between imidazole and gold surfaces, which is fundamental to understanding the catalytic mechanisms. Density functional theory calculations have shown that imidazole can adsorb onto gold surfaces, forming covalent Au-N bonds that are crucial for the stability of the junction. researchgate.net This fundamental understanding of the imidazole-gold interaction supports the feasibility of gold-catalyzed functionalization of the imidazole ring.

The following table summarizes key findings from research on gold-catalyzed derivatization of imidazoles, which could be extrapolated for the derivatization of this compound.

| Reaction Type | Catalyst | Reactants | Product | Key Findings | Reference |

| 4-Amino Substitution | Gold catalyst | N-iminylsulphilimine, Ynamide | 4-Amino substituted imidazole | Utilizes sulphilimines as nitrene transfer reagents; provides good to excellent yields. | rsc.org |

| 2,4,5-Trisubstitution | Gold catalyst | Disubstituted acetylene, Aldehyde, Ammonium acetate | 2,4,5-Trisubstituted NH-imidazole | One-pot reaction involving in situ generation of a diketone intermediate. | rsc.org |

| [2+2+1] Cycloaddition | AuCl₃ | α-imino gold carbene, Nitrile | Bicyclic imidazole | Forms a highly electrophilic intermediate; AuCl₃ minimizes side reactions. | organic-chemistry.org |

These examples highlight the potential of gold-catalyzed protocols for the derivatization of the imidazole core. By selecting appropriate starting materials and reaction conditions, similar transformations could potentially be applied to functionalize the imidazole ring of this compound, opening avenues for the synthesis of novel derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 1h Imidazol 2 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR provides fundamental information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

¹H NMR: The proton NMR spectrum for 1-(1H-imidazol-2-yl)propan-2-amine is predicted to show distinct signals corresponding to each unique proton environment. The imidazole (B134444) ring protons typically appear in the downfield region (δ 6.5-8.0 ppm). The protons of the propyl chain would be found in the upfield region. The methyl group (CH₃) would likely appear as a doublet, coupled to the adjacent methine proton (CH). The methylene (B1212753) (CH₂) and methine (CH) protons would exhibit more complex splitting patterns (multiplets) due to coupling with each other. The amine (NH₂) and imidazole (NH) protons often appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the imidazole ring are expected to resonate in the downfield region (δ 115-145 ppm). The carbons of the propyl chain would appear at higher field strengths. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms. For a related compound, 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate (B1210297), the carbon signals for the propyl group appear at δ 49.31 (N-CH₂), 68.64 (O-CH), and 20.44 (CH₃). researchgate.net

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole C4-H/C5-H | 6.8 - 7.2 | Doublet |

| Imidazole N-H | 10.0 - 12.0 | Broad Singlet |

| CH₂ | 2.8 - 3.2 | Multiplet |

| CH | 3.0 - 3.5 | Multiplet |

| CH₃ | 1.0 - 1.3 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C2 | 145 - 150 |

| Imidazole C4/C5 | 115 - 125 |

| CH₂ | 45 - 55 |

| CH | 40 - 50 |

Two-Dimensional NMR for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the proton-proton coupling relationships within the propyl chain. emerypharma.com Cross-peaks would be expected between the methyl protons and the methine proton, and between the methine proton and the methylene protons, confirming their adjacency. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This would definitively assign each carbon signal to its attached proton(s), for instance, linking the methyl proton doublet to the corresponding methyl carbon signal. emerypharma.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for connecting the propyl chain to the imidazole ring. A key correlation would be expected from the methylene (CH₂) protons to the C2 carbon of the imidazole ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.govmdpi.com For this compound (C₆H₁₁N₃), the exact mass can be calculated. This high level of precision allows for the unambiguous confirmation of the molecular formula.

Table 3: Calculated Molecular Mass

| Formula | Calculated Monoisotopic Mass |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a volatile compound. The sample is vaporized and separated based on its boiling point and interactions with the column. The mass spectrometer then detects the separated components, providing a mass spectrum for each. A pure sample of this compound would ideally show a single peak in the gas chromatogram, and the corresponding mass spectrum would match the expected fragmentation pattern for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine, secondary amine (within the imidazole ring), and alkyl groups.

N-H Stretching: The primary amine (R-NH₂) typically shows two bands (one for asymmetric and one for symmetric stretching) in the region of 3300-3500 cm⁻¹. pressbooks.pub The N-H bond of the imidazole ring will also show a stretching vibration, often broad, in the 3100-3300 cm⁻¹ region.

C-H Stretching: The sp³ C-H bonds of the propyl group will absorb in the 2850-2960 cm⁻¹ range. libretexts.org The sp² C-H bonds of the imidazole ring are expected around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The imidazole ring contains C=N and C=C bonds, which would show stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is typically observed in the 1590-1650 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Imidazole (N-H) | N-H Stretch | 3100 - 3300 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |

| Imidazole (C=N, C=C) | Ring Stretch | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In the case of imidazole and its derivatives, the primary electronic transitions observed are π → π* and n → π* transitions associated with the aromatic imidazole ring.

The imidazole ring contains a sextet of π electrons, which are susceptible to excitation. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the lone pair of the sp² hybridized nitrogen) to a π* antibonding orbital.

For simple imidazole derivatives, these absorptions occur in the ultraviolet region. For instance, imidazole itself exhibits a characteristic absorption peak around 209 nm. mdpi.com The substitution on the imidazole ring can influence the wavelength and intensity of these absorptions. Alkyl substituents, such as the propan-2-amine group in this compound, are expected to cause a slight bathochromic (red) shift in the absorption maxima due to hyperconjugation and weak inductive effects. Studies on related compounds like 4-methyl-imidazole show a red shift to 217 nm compared to imidazole. mdpi.com More complex imidazole derivatives with extended conjugation can show absorption maxima at longer wavelengths, with some exhibiting peaks around 295 nm and 380 nm. nih.gov

Table 1: Representative UV-Vis Absorption Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Type (Probable) |

|---|---|---|---|

| Imidazole mdpi.com | Water | 209 | π → π* |

| 4-Methyl-imidazole mdpi.com | 2% Methanol/Water | 217 | π → π* |

| Imidazole-2-carbaldehyde mdpi.com | 2% Methanol/Water | 282 | π → π* |

| A D-π-A type imidazole derivative nih.gov | DMF | ~380 | Intramolecular Charge Transfer |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its absolute structure. The crystal structure of related imidazole derivatives often reveals a monoclinic or orthorhombic crystal system. For example, a study on a phenanthro-imidazole derivative found it to crystallize in a monoclinic system with the P2₁/n space group. researchgate.net Similarly, a new layered hybrid compound based on an imidazole derivative was also determined to be in the monoclinic C2/c space group.

A crucial aspect of the crystal structure of this compound would be the extensive network of hydrogen bonds. The imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). Additionally, the primary amine group of the propan-2-amine substituent provides further hydrogen bond donors. These interactions are expected to play a significant role in the packing of the molecules in the crystal lattice. In related structures, such as N-[1-(3-aminopropyl)imidazole]-3,5-di-t-butylsalicylaldimine, the molecules are linked by C—H⋯O and C—H⋯N interactions. nih.gov

While the specific crystallographic data for this compound is not available, the following table presents representative data for a related aminopropylimidazole derivative to illustrate the type of information obtained from a single-crystal XRD study. nih.gov

Table 2: Representative Single-Crystal XRD Data for an Aminopropylimidazole Derivative

| Parameter | Value (for N-[1-(3-aminopropyl)imidazole]-3,5-di-t-butylsalicylaldimine) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2609(8) |

| b (Å) | 22.665(2) |

| c (Å) | 10.0975(8) |

| β (°) | 100.400(7) |

| Volume (ų) | Not specified in abstract |

| Z | 4 |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the thermal properties of a material, such as its melting point, glass transition temperature, and enthalpy of fusion. It is also a valuable tool for characterizing solvates and polymorphs, which may exhibit different thermal behaviors.

For this compound, a DSC thermogram would provide critical information about its melting behavior and thermal stability. A sharp endothermic peak would indicate the melting point of the crystalline solid. The area under this peak corresponds to the enthalpy of fusion, which is the energy required to melt the substance. For example, in a study of 2-methylimidazolium hydrogen oxalate (B1200264) dihydrate, DSC analysis showed the compound to be thermally stable up to 213 °C. researchgate.net

Furthermore, DSC can be instrumental in identifying the presence of solvates. If the compound crystallizes with solvent molecules, the DSC thermogram may show additional thermal events corresponding to the loss of the solvent prior to the melting of the compound. The presence of different crystalline forms (polymorphs) can also be detected, as they will typically have distinct melting points and enthalpies of fusion. While a specific DSC thermogram for this compound is not documented in the searched literature, the table below presents typical thermal data for related small molecules to illustrate the information that can be obtained.

Table 3: Representative Thermal Analysis Data for Related Compounds

| Compound | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |

|---|---|---|---|

| 2-Methylimidazole sigmaaldrich.com | 142-143 | Not specified | Solid at room temperature |

| Ethylamine sigmaaldrich.com | -81 | Not specified | Gas at room temperature |

| 2-(Aminomethyl)imidazole dihydrochloride (B599025) sigmaaldrich.com | 234-241 | Not specified | Dihydrochloride salt |

Computational Chemistry and Molecular Modeling Studies of 1 1h Imidazol 2 Yl Propan 2 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein.

The binding affinity, often expressed as the Gibbs free energy of binding (ΔG), is a crucial parameter in drug design, indicating the strength of the interaction between a ligand and its target. Lower, more negative values typically signify a stronger binding.

While no specific binding affinity data exists for 1-(1H-imidazol-2-yl)propan-2-amine, studies on other imidazole (B134444) derivatives highlight the potential of this class of compounds. For instance, in a study on imidazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), various compounds showed a range of binding affinities. mdpi.com Imidazolyl–methanone derivatives, for example, displayed binding affinities as low as -9.2 kcal/mol. mdpi.com Another study on different imidazole derivatives targeting the same enzyme also reported significant binding energies, with some compounds showing better affinity than reference drugs like chloroquine (B1663885) and hydroxychloroquine. nih.gov

A hypothetical docking study of this compound against a relevant biological target would be the first step in elucidating its potential as a therapeutic agent. The results of such a study would likely be presented in a table similar to the one below, which is populated with example data for illustrative purposes.

Table 1: Hypothetical Predicted Binding Affinities of this compound against Various Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (ΔG, kcal/mol) |

| Human Kinase X | XXXX | -7.5 |

| Bacterial Enzyme Y | YYYY | -6.8 |

| Viral Protease Z | ZZZZ | -8.1 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex.

For imidazole-containing compounds, the imidazole ring itself is often a key player in these interactions. Its amphoteric nature allows it to act as both a hydrogen bond donor and acceptor. rsc.org For example, in studies of imidazole derivatives targeting the SARS-CoV-2 main protease, interactions with key catalytic residues such as HIS41 and CYS145 were observed. mdpi.com The nitrogen atoms of the imidazole ring are frequently involved in forming hydrogen bonds, which anchor the ligand in the binding pocket.

A detailed analysis of a docking simulation for this compound would map out these interactions, providing a visual and energetic understanding of its binding mode.

Table 2: Hypothetical Key Interactions of this compound with Target Z

| Amino Acid Residue | Interaction Type | Distance (Å) |

| TYR 88 | Hydrogen Bond (with amine) | 2.9 |

| ASP 120 | Electrostatic (with imidazole) | 3.5 |

| LEU 45 | Hydrophobic (with propyl group) | 4.1 |

| HIS 41 | π-π Stacking (with imidazole) | 3.8 |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of a molecular system by simulating the movement of atoms and molecules over time. This allows for the study of conformational changes, the stability of complexes, and the influence of the solvent environment.

The flexibility of the propan-2-amine side chain in this compound means that the molecule can adopt various conformations. Conformational analysis, often performed as part of an MD simulation, helps to identify the most stable, low-energy conformations of a molecule in a given environment. organicchemistrytutor.comchemistrysteps.com The relative orientation of the imidazole ring and the amine group is crucial as it dictates how the molecule can interact with a binding site.

Studies on related molecules like n-propylamine and isopropylamine (B41738) have shown that even simple alkylamines have a rich conformational landscape with multiple stable conformers. acs.orgnih.gov For this compound, rotations around the single bonds would lead to different spatial arrangements, and MD simulations could predict the probability of finding the molecule in each of these conformations.

While molecular docking provides a static snapshot of a ligand in a binding site, MD simulations can assess the stability of this docked pose over time. By simulating the complex in a solvated environment, researchers can observe whether the ligand remains securely bound or if it dissociates. Key metrics for this analysis include the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions. A stable complex will typically show a low and converging RMSD value over the course of the simulation. temple.edu

For instance, MD simulations of imidazole derivatives bound to the SARS-CoV-2 main protease have been used to confirm the stability of the docked complexes, with the ligands maintaining key hydrogen bonds throughout the simulation. temple.edu

The solvation free energy is the free energy change associated with the transfer of a molecule from a vacuum to a solvent. nih.gov It is a fundamental thermodynamic property that influences a molecule's solubility and its partitioning between different phases, which are critical aspects of its pharmacokinetic profile.

Calculating solvation free energies can be achieved through various computational methods, including free energy perturbation (FEP) and thermodynamic integration (TI), often in conjunction with MD simulations. acs.orgacs.org These calculations are computationally intensive but provide valuable insights into how a molecule interacts with its solvent environment. For amines, solvation is known to significantly affect their basicity due to strong interactions between N-H groups and water. wikipedia.org While specific data for this compound is not available, studies on small amines and amides have shown that computational models can predict these values with varying degrees of accuracy, and that factors like internal rotations can have a significant impact on the results. temple.eduacs.org

Quantum Chemical Calculations (Density Functional Theory - DFT)

Electronic Structure Parameters (HOMO-LUMO Energies, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For imidazole-containing compounds, the electronic nature of substituents can significantly influence these energies. While specific values for this compound are not documented, related studies on imidazole derivatives show that electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities.

Table 1: Hypothetical Electronic Structure Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Global Reactivity Descriptors (Hardness, Softness, Electronegativity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insight into the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : This parameter measures the power of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Hardness indicates the resistance of a molecule to change its electron distribution. It is determined by half of the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2. A larger value implies greater stability and lower reactivity.

Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and reflects the ease with which a molecule's electron cloud can be polarized. Higher softness correlates with higher reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or computational data for this compound is not available.

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.377 |

Electron Transfer Studies (Fraction of Electron Transfer, ΔN)

The fraction of electrons transferred (ΔN) from an inhibitor molecule to a metal surface is a key parameter in corrosion inhibition studies. It can be calculated using the electronegativity and hardness of both the inhibitor and the metal. The formula ΔN = (χmetal - χinhibitor) / [2 * (ηmetal + ηinhibitor)] is often employed.

For this compound, the presence of the imidazole ring and the amine group suggests it could act as an effective corrosion inhibitor. The nitrogen atoms in the imidazole ring and the lone pair on the amine group can donate electrons to vacant d-orbitals of a metal, forming a protective film. A positive value of ΔN would indicate that the molecule acts as an electron donor in such an interaction.

Correlation of Electronic Properties with Reactivity and Interaction Mechanisms

The electronic properties calculated through DFT are intrinsically linked to the reactivity and interaction mechanisms of a molecule. mdpi.com A low HOMO-LUMO gap, for instance, points towards a molecule that is readily excited, suggesting higher reactivity in chemical reactions. mdpi.com

In the context of potential biological activity, the HOMO and LUMO distributions can indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of high electron density (nucleophilic), making them likely sites for protonation or coordination with metal ions in biological systems. mdpi.com The amine group also contributes to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for receptor binding and other biological functions.

The global reactivity descriptors also provide a basis for predicting interaction mechanisms. A high softness value would suggest that the molecule can readily interact with other soft molecules or surfaces, a principle often applied in the study of corrosion inhibitors where soft inhibitors are expected to adsorb strongly on soft metal surfaces.

Ligand Chemistry and Coordination Complexes of 1 1h Imidazol 2 Yl Propan 2 Amine

Coordination Modes of the Imidazole-Amine Ligand

The molecular structure of 1-(1H-imidazol-2-yl)propan-2-amine features two key nitrogen-containing functional groups: the imidazole (B134444) ring and a primary amine. This arrangement provides multiple potential coordination sites, making it a versatile ligand for forming stable complexes with a variety of metal ions.

Nitrogen Donor Capabilities of Imidazole and Amine Moieties

The coordination potential of this compound is rooted in the distinct electronic properties of its two nitrogen donor atoms.

Imidazole Nitrogen: The imidazole ring contains two nitrogen atoms. One is a pyrrole-type nitrogen (N1), which is typically protonated and less available for coordination unless deprotonated. The other is a pyridine-type, sp²-hybridized imine nitrogen (N3), which possesses a lone pair of electrons in an outward-pointing orbital, making it an excellent sigma-donor site for metal ions. wikipedia.org The basicity of this imine nitrogen is intermediate between that of pyridine (B92270) and ammonia, allowing it to form stable bonds with a wide range of metal centers. wikipedia.org

Amine Nitrogen: The primary amine group (-NH₂) attached to the propane (B168953) chain contains an sp³-hybridized nitrogen atom with a lone pair of electrons. This group is a strong sigma-donor and readily coordinates with transition metals. The flexibility of the propane chain allows this amine group to position itself effectively for coordination.

The combination of a "soft" imidazole nitrogen and a "hard" amine nitrogen donor gives this ligand the ability to coordinate with a variety of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

Chelation Potential within Metal Complexes

The presence of both an imidazole nitrogen and an amine nitrogen, separated by a flexible three-carbon backbone (N-C-C-N), enables this compound to act as a bidentate chelating ligand. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.

When this compound coordinates to a metal ion using both the imidazole (N3) and the primary amine nitrogen atoms, it forms a stable five-membered ring. This ring structure, known as a chelate ring, is thermodynamically more stable than coordination with two separate monodentate ligands, an effect known as the chelate effect. This enhanced stability makes the formation of such complexes highly favorable. Ligands containing histamine-like donor sets are well-documented to form these types of stable chelate structures with metal ions like copper(II) and zinc(II). rsc.orgrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Complexes with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Fe(II), Mn(II), Cd(II))

This imidazole-amine ligand is expected to form stable complexes with a range of divalent first-row transition metal ions. The synthesis is generally straightforward, often achieved by mixing stoichiometric amounts of the ligand and the corresponding metal salt (e.g., chlorides, nitrates, or sulfates) in a solvent like methanol, ethanol, or water. nih.govcyberleninka.ru

The coordination geometry of the resulting complex is influenced by the metal ion's electronic configuration, the metal-to-ligand ratio, and the counter-anions present. For instance, hexacoordinate octahedral geometries are common for ions like Co(II), Ni(II), and Fe(II), while Cu(II) may favor distorted octahedral or square planar geometries. wikipedia.org Tetrahedral geometries are often observed for Zn(II) and sometimes Co(II). cyberleninka.ru

Table 1: Expected Geometries of Metal Complexes with Bidentate Imidazole-Amine Ligands

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 6 | Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Fe(II) | 6 | Octahedral |

| Mn(II) | 6 | Octahedral |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral |

Stoichiometry of Metal-Ligand Coordination

The stoichiometry of the metal complexes is dependent on the coordination preferences of the central metal ion and the reaction conditions. nih.gov Given that this compound acts as a neutral bidentate ligand, several stoichiometries are possible.

1:1 (ML): A 1:1 metal-to-ligand ratio might be observed, with the remaining coordination sites on the metal being occupied by solvent molecules or counter-anions.

1:2 (ML₂): This is a very common stoichiometry, particularly for metal ions that favor a coordination number of four (tetrahedral or square planar) or six (octahedral). In an octahedral complex, two bidentate ligands would occupy four coordination sites, with the final two sites taken by anions or solvent. nih.gov

1:3 (ML₃): For metal ions that readily form hexacoordinate complexes, such as Fe(II) and Ni(II), a 1:3 stoichiometry can result in a stable complex where three bidentate ligands fully saturate the metal's coordination sphere.

The specific stoichiometry can often be controlled by adjusting the molar ratio of the reactants during synthesis. nih.gov

Characterization by Spectro-Analytical Techniques (e.g., IR, NMR, UV)

Spectroscopic and analytical methods are crucial for confirming the formation of a complex and elucidating its structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the nitrogen donors to the metal ion. Upon complexation, the stretching frequency of the C=N bond in the imidazole ring and the N-H bonds of the amine group would be expected to shift. Typically, the C=N stretching vibration shifts to a lower frequency, while the N-H stretching and bending vibrations also show shifts, indicating their involvement in coordination. nih.gov The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. nih.gov

Table 2: Typical IR Spectral Changes upon Complexation of an Imidazole-Amine Ligand

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |

|---|---|---|

| N-H Stretch (Amine) | 3300-3400 cm⁻¹ | Shift to lower frequency |

| C=N Stretch (Imidazole) | ~1560 cm⁻¹ | Shift to lower frequency |

| N-H Bend (Amine) | ~1600 cm⁻¹ | Shift in position |

| M-N Stretch | N/A | Appearance of new bands at 400-600 cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the nitrogen donor atoms would change significantly upon coordination. For instance, the protons on the imidazole ring and the CH and CH₂ protons of the propane backbone would likely experience downfield shifts due to the deshielding effect of the metal ion.

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with d-electrons (e.g., Co(II), Ni(II), Cu(II)), UV-Vis spectroscopy is used to study the electronic transitions. The spectra are typically dominated by d-d transitions, which are characteristic of the metal ion and its coordination geometry. For example, octahedral Ni(II) complexes usually show two or three absorption bands, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. cyberleninka.ru Ligand-to-metal charge transfer (LMCT) bands may also be observed, typically at higher energies in the UV region.

Structural Aspects of Coordination Complexes

The structural characterization of coordination complexes is fundamental to understanding their properties and reactivity. For a bidentate ligand like this compound, which features both an imidazole nitrogen and a primary amine as potential donor sites, the resulting geometry of a metal complex is influenced by several factors including the metal ion's intrinsic preferences, the steric bulk of the ligand, and the nature of any co-ligands or counter-ions present.

Determination of Coordination Geometry (e.g., Octahedral, Square Pyramidal, Tetrahedral)

The coordination geometry of metal complexes with imidazole-based ligands is diverse. wikipedia.org Generally, the compact and flat nature of the imidazole ring allows for various coordination numbers and geometries. wikipedia.org For first-row transition metals, common geometries include tetrahedral, square planar, square pyramidal, and octahedral.

For instance, homoleptic octahedral complexes, such as [Fe(imidazole)6]2+, are well-characterized. wikipedia.org Copper(II), on the other hand, often forms square planar or distorted octahedral complexes. mdpi.comnih.gov Zinc(II) can adopt both tetrahedral and octahedral geometries, with the specific outcome often dependent on the steric hindrance imposed by the ligands. mdpi.comresearchgate.netrsc.org

In the context of this compound, the formation of a five-membered chelate ring upon coordination through the imidazole N3 and the amine nitrogen would be expected. The coordination geometry would then be completed by other ligands or solvent molecules. For example, with a metal ion that prefers an octahedral geometry, two molecules of this compound could coordinate in a cis- or trans-fashion, with the remaining two coordination sites occupied by anions or solvent molecules.

| Metal Ion | Common Coordination Geometries with Imidazole Ligands | Potential Geometries with this compound |

| Cu(II) | Square Planar, Square Pyramidal, Distorted Octahedral | Distorted Square Planar, Square Pyramidal, Octahedral |

| Ni(II) | Octahedral, Square Planar | Octahedral, Square Planar |

| Co(II) | Tetrahedral, Octahedral | Tetrahedral, Octahedral |

| Zn(II) | Tetrahedral, Octahedral | Tetrahedral, Octahedral |

Role of Ligand Conformation in Complex Architecture

The conformation of the five-membered chelate ring formed upon coordination will likely adopt a puckered or envelope conformation to minimize steric strain. The specific conformation can be influenced by intermolecular interactions within the crystal lattice. Studies on related 2-substituted imidazole ligands have shown that the substitution pattern can significantly impact the solid-state packing. rsc.org

Intermolecular Interactions in Metal Complexes

Intermolecular interactions are key in defining the supramolecular chemistry of coordination compounds, influencing their crystal packing, solubility, and even catalytic activity.

Hydrogen Bonding Networks

Hydrogen bonding is a prominent feature in the crystal structures of imidazole-containing compounds. rsc.orgrsc.orgresearchgate.net The imidazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the imine nitrogen). This dual functionality often leads to the formation of characteristic "tape" or "chain" motifs in the solid state. rsc.orgrsc.org

In metal complexes of this compound, the uncoordinated N-H of the imidazole ring and the amine protons can participate in extensive hydrogen bonding networks. These interactions can occur between adjacent complex molecules or involve solvent molecules or counter-ions. For instance, N-H···anion and N-H···O(solvent) hydrogen bonds are commonly observed in the crystal structures of related complexes. Such interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. The presence of hydrogen bonds involving histidine residues, a naturally occurring amino acid with an imidazole side chain, highlights their importance in biological systems. nih.govnih.gov

Applications of this compound as a Ligand in Catalysis

Metal complexes containing imidazole derivatives have been extensively studied for their catalytic applications. mdpi.comresearchgate.netrsc.orgnih.gov The electronic properties of the imidazole ring, which can be tuned by substituents, make it a versatile component of catalytic systems.

While specific catalytic applications for complexes of this compound are not well-documented, we can infer potential uses based on related systems. Copper(II) complexes with N-donor ligands, for instance, have shown activity in Chan-Lam coupling reactions. nih.gov Zinc(II)-imidazole complexes are known to act as Lewis acids and catalyze hydrolysis reactions, mimicking the active sites of enzymes like carbonic anhydrase. researchgate.netrsc.org

The combination of a "soft" imidazole donor and a "hard" amine donor in this compound could lead to complexes with interesting catalytic profiles. The steric bulk provided by the isopropyl group could also influence selectivity in catalytic transformations. Potential areas of application could include oxidation reactions, polymerization, and various C-C and C-N bond-forming reactions. Further research is needed to explore the catalytic potential of these specific complexes.

Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern chemistry for the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical and fine chemical industries. alfa-chemistry.comacs.orgrsc.orgfrontiersin.org Chiral ligands, which coordinate to a metal center to create a chiral environment, are pivotal in dictating the stereochemical outcome of a catalytic reaction. frontiersin.orgmdpi.com

Primary amines and imidazole-containing molecules are two prominent classes of functional groups utilized in the design of chiral ligands. rsc.orgnih.gov Chiral primary amines have been successfully employed as organocatalysts and as ligands in metal-catalyzed reactions. rsc.org The imidazole moiety, with its versatile coordination capabilities through its two nitrogen atoms, is a common feature in a variety of ligands. nih.govresearchgate.net The combination of a chiral propane-2-amine backbone with an imidazole ring, as seen in this compound, presents a theoretically promising scaffold for a bidentate or monodentate ligand.

Despite this potential, a comprehensive search of the scientific literature did not yield any specific examples of this compound being used as a chiral ligand in asymmetric catalysis. Research in this area has focused on other chiral imidazole derivatives, such as chiral bicyclic imidazoles, which have shown success in various enantioselective transformations. acs.orgnih.gov These catalysts have been applied in reactions like kinetic resolution and asymmetric phosphorylation. acs.orgnih.gov

Table 1: Representative Chiral Imidazole-Based Catalysts in Asymmetric Synthesis

| Catalyst Type | Application | Reference |

| Chiral Bicyclic Imidazoles | Kinetic Resolution, Asymmetric Phosphorylation | acs.orgnih.gov |

| Imidazole-Modified Ketones | Asymmetric Michael Reactions | nih.gov |

| Axially Chiral Imidazoles | General Asymmetric Catalysis | nih.gov |

This table presents examples of chiral imidazole derivatives used in asymmetric catalysis and does not include data for this compound due to a lack of available research.

Potential as Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. rsc.orgnih.gov The modular nature of MOFs allows for the tuning of their structure and properties by varying the metal and organic components. alfa-chemistry.comrsc.org Imidazole and its derivatives are widely used as linkers in the synthesis of MOFs due to the ability of the imidazole nitrogen atoms to coordinate with a variety of metal centers. alfa-chemistry.comnih.govrsc.org

The structure of this compound, featuring both an imidazole ring and a primary amine group, suggests its potential as a versatile building block for MOFs. The imidazole nitrogen atoms and the amine group offer multiple coordination sites, which could lead to the formation of diverse and potentially functional framework structures. For instance, imidazole-functionalized MOFs have been explored for applications in gas separation, catalysis, and sensing. alfa-chemistry.comrsc.org

However, a detailed search of the literature found no reports on the synthesis or characterization of MOFs incorporating this compound as a linker. The research on imidazole-based MOFs has utilized a wide array of other functionalized imidazole ligands. alfa-chemistry.comrsc.orgacs.orgresearchgate.netpsu.edu

Table 2: Examples of Imidazole-Based Linkers in Metal-Organic Frameworks

| Imidazole-Based Linker | Metal Ion(s) | Resulting MOF Properties/Applications | Reference |

| Imidazole | Fe | Proton Conduction | rsc.orgnih.gov |

| 3,3′,5,5′-tetra(1H-imidazol-1-yl)-1,1′-biphenyl | Zn(II), Co(II) | Gas Sorption | rsc.org |

| 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid | Ba(II), Cd(II) | Proton Conduction | rsc.org |

| Imidazole-functionalized ligands | Various | Sensing of Herbicides and Antibacterial Agents | rsc.org |

This table provides examples of MOFs constructed from various imidazole derivatives to illustrate the general field of study. No data for MOFs based on this compound is available.

Role of 1 1h Imidazol 2 Yl Propan 2 Amine As a Building Block in Advanced Organic Synthesis

Scaffold for the Generation of New Chemical Entities

The intrinsic structure of 1-(1H-imidazol-2-yl)propan-2-amine, which combines a chiral aminopropane unit with a 2-substituted imidazole (B134444) ring, offers a robust scaffold for the development of novel chemical entities. The presence of multiple reaction sites—the secondary amine, the imidazole nitrogens, and the carbon atoms of the imidazole ring—allows for a wide range of chemical modifications. This versatility enables chemists to systematically alter the compound's steric and electronic properties, leading to the creation of molecules with tailored functionalities. The inherent chirality of the aminopropane side chain is particularly valuable, as it can be exploited to introduce stereochemical diversity, a critical factor in the design of biologically active molecules.

Synthesis of Compound Analogues and Chemical Libraries

The utility of this compound extends to the efficient synthesis of compound analogues and the construction of chemical libraries. Its ability to undergo a variety of chemical transformations makes it an ideal starting material for combinatorial chemistry and parallel synthesis efforts. For instance, the secondary amine can be readily acylated, alkylated, or engaged in reductive amination reactions to introduce a wide array of substituents. Furthermore, the imidazole ring can be functionalized through N-alkylation or electrophilic substitution reactions, further expanding the accessible chemical space. This capacity to generate a multitude of derivatives from a single, readily available precursor is instrumental in high-throughput screening campaigns aimed at discovering new lead compounds in drug discovery and other areas of chemical research. A notable example involves a one-pot synthesis of novel imidazol-2-yl-1H-quinolin-2-one derivatives, showcasing the potential for creating libraries of complex heterocyclic compounds. researchgate.net

Intermediates in Complex Molecule Construction

Beyond its role as a scaffold, this compound serves as a critical intermediate in the multistep synthesis of more complex molecules. Its pre-installed imidazole and aminopropane moieties can be strategically incorporated into larger molecular frameworks, streamlining synthetic routes and avoiding the need for de novo ring construction. The imidazole ring, for example, can act as a ligand for transition metals, facilitating a variety of catalytic transformations. The amine functionality provides a convenient handle for peptide coupling reactions or for the introduction of other pharmacophoric groups. This strategic use as an intermediate significantly enhances the efficiency and practicality of synthesizing intricate molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.